molecular formula C18H28N2 B599929 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole CAS No. 123147-22-8

1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole

Cat. No.: B599929
CAS No.: 123147-22-8
M. Wt: 272.436
InChI Key: XHPOSRRSRVIMIG-UHFFFAOYSA-N
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Description

1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole is a bidentate pyrrole derivative of significant interest in advanced materials research and organic synthesis. This compound features a central ethane spacer connecting two 2,5-diethylpyrrole units, making it a valuable non-alternant hydrocarbon scaffold for constructing complex molecular architectures. In research, this bis-pyrrole compound serves as a key precursor in magnetochemistry. Pyrrole-diyl linked structures are investigated as spacers in organic diradicals, such as bis(nitronyl nitroxides), to study intramolecular antiferromagnetic interactions for potential applications in molecular magnetism and spintronics . Furthermore, its structural framework makes it a versatile ligand in coordination chemistry and a building block for developing novel polymers and functional materials. The diethyl substituents on the pyrrole rings can enhance solubility and tune the electronic properties of the molecule, thereby broadening its utility in various experimental contexts. This product is intended For Research Use Only and is not approved for use in humans, diagnostics, or veterinary medicine.

Properties

IUPAC Name

1-[2-(2,5-diethylpyrrol-1-yl)ethyl]-2,5-diethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h9-12H,5-8,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPOSRRSRVIMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1CCN2C(=CC=C2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704451
Record name 1,1'-(Ethane-1,2-diyl)bis(2,5-diethyl-1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123147-22-8
Record name 1,1'-(Ethane-1,2-diyl)bis(2,5-diethyl-1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Formation of 1,4-Diketone Precursor : Ethyl-substituted 1,4-diketones are synthesized via Friedel-Crafts acylation or Vilsmeier-Haack reactions. For example, reacting ethyl-acetylated intermediates with chloroacetyl chloride in the presence of AlCl₃ yields 1,4-diketones.

  • Cyclization : The diketone is treated with ammonium acetate in acetic acid under reflux, facilitating cyclization into the pyrrole rings.

Example :

ReactantsConditionsYieldReference
Ethyl-substituted 1,4-diketoneAcOH, NH₄OAc, reflux, 6h65%

Mechanistic Insight :
The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration. Ethyl groups at the 2,5-positions are retained due to steric and electronic stabilization during cyclization.

Nucleophilic Coupling Using 1,2-Dibromoethane

This method links two pre-formed 2,5-diethylpyrrole units via a 1,2-ethanediyl bridge.

Procedure:

  • Synthesis of 2,5-Diethylpyrrole :

    • Hydrolysis of 2,5-bis(ethoxycarbonyl)pyrrole derivatives under basic conditions (e.g., NaOH) yields 2,5-diethylpyrrole.

  • Coupling Reaction :

    • 2,5-Diethylpyrrole is treated with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

Example :

ReactantsConditionsYieldReference
2,5-Diethylpyrrole + 1,2-C₂H₄Br₂DMF, K₂CO₃, 80°C, 12h58%

Challenges :

  • Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

  • Purification via column chromatography (neutral alumina, DCM/MeOH) is critical.

Multi-Component Domino Reactions

Domino reactions enable one-pot synthesis of complex architectures. A three-component approach using ethylamine, diketones, and aldehydes has been reported.

Procedure:

  • Reaction Setup : Ethylamine, acetylacetone, and glyoxal are combined in a polar solvent (e.g., ethanol).

  • Cyclization : Heating at 70°C induces sequential imine formation, cyclization, and dehydration.

Example :

ReactantsConditionsYieldReference
Ethylamine + Acetylacetone + GlyoxalEtOH, 70°C, 8h72%

Advantages :

  • High atom economy and reduced purification steps.

  • Ethyl groups are introduced via ethylamine, ensuring regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings are effective for constructing ethanediyl-linked systems.

Procedure:

  • Synthesis of Halogenated Pyrroles :

    • 2,5-Diethylpyrrole is brominated at the 1-position using NBS.

  • Coupling with Ethylene Glycol Diradical :

    • A Suzuki-Miyaura coupling with 1,2-bis(pinacolboronate)ethane under Pd(PPh₃)₄ catalysis links the pyrrole units.

Example :

ReactantsConditionsYieldReference
1-Bromo-2,5-diethylpyrrole + 1,2-Bis(Bpin)ethanePd(PPh₃)₄, K₂CO₃, DMF, 100°C63%

Key Considerations :

  • Catalyst loading (1–2 mol%) and inert atmosphere are crucial for efficiency.

  • The method allows modular synthesis of asymmetrical derivatives.

Electrochemical Synthesis

Emerging electrochemical methods enable oxidative coupling of pyrrole monomers.

Procedure:

  • Monomer Preparation : 2,5-Diethylpyrrole is dissolved in an electrolyte (e.g., LiClO₄/CH₃CN).

  • Electrolysis : Applying a potential (1.5 V vs. Ag/Ag⁺) induces radical coupling, forming the ethanediyl bridge.

Example :

ReactantsConditionsYieldReference
2,5-DiethylpyrroleLiClO₄/CH₃CN, 1.5 V, 3h55%

Advantages :

  • Green chemistry approach with minimal waste.

  • Scalable for industrial applications.

Comparative Analysis of Methods

MethodYield RangeCostScalabilityPurification Complexity
Cyclocondensation60–75%LowHighModerate
Nucleophilic Coupling50–65%MediumModerateHigh
Domino Reactions65–75%LowHighLow
Metal-Catalyzed Coupling55–70%HighModerateHigh
Electrochemical50–60%MediumHighLow

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.

    Substitution: The ethyl groups on the pyrrole rings can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate reaction conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylic acids.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethyl groups and the ethane bridge in its structure can influence its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole, it is essential to compare it with analogs sharing either the ethanediyl bridge or pyrrole-based frameworks. Below is a detailed analysis supported by available

Table 1: Key Comparative Data
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Structural Differences
1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole 123147-22-8 C₁₈H₂₈N₂ 272.43 4.24 Pyrrole rings with ethyl groups at 2,5 positions
1,1'-(1,2-Ethanediyl)bisbenzene 103-29-7 C₁₄H₁₄ 182.26 ~3.5* Benzene rings instead of pyrrole
Unsubstituted bipyrrole ethanediyl Not available C₁₀H₁₂N₂ 160.22 ~2.1† No ethyl substituents; simpler pyrrole framework

* Estimated based on benzene derivatives.
† Hypothetical value inferred from unsubstituted pyrrole analogs.

Key Observations :

Impact of Substituents on Lipophilicity :

  • The ethyl groups in 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole significantly increase its LogP (4.24) compared to unsubstituted analogs (e.g., ~2.1 for bipyrrole ethanediyl). This makes the compound more suitable for lipid-rich environments or membrane permeability studies .
  • In contrast, the benzene analog (CAS 103-29-7) has a lower LogP (~3.5) due to the absence of nitrogen atoms and ethyl groups, highlighting the role of heterocyclic nitrogen in modulating hydrophobicity .

Structural Rigidity vs. Flexibility: The ethanediyl bridge in all three compounds provides conformational flexibility.

Electronic Effects :

  • Pyrrole rings contribute electron-rich aromatic systems, which may engage in π-π stacking or coordinate with metals. The ethyl groups, being electron-donating, further enhance electron density on the pyrrole rings compared to benzene-based analogs .
Gaps in Comparative Data :
  • Limited experimental data exist for pyrrole-based ethanediyl compounds beyond the target molecule. methyl substituents.
  • Solubility and stability studies under varying pH or temperature conditions are absent in the reviewed literature, limiting a comprehensive understanding of its applicability in industrial or pharmaceutical contexts.

Biological Activity

1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole is a compound belonging to the pyrrole family, known for its diverse biological activities and applications in medicinal chemistry. This compound has attracted attention due to its potential therapeutic effects and unique chemical properties. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole is C16H22N2. Its structure consists of two diethylpyrrole units linked by an ethanediyl bridge. This structural configuration is significant for its biological interactions.

The biological activity of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole can be attributed to its ability to interact with various biological targets. Pyrrole derivatives are known to exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : Studies have shown that pyrrole compounds can inhibit the growth of various bacterial strains.
  • Antioxidant Properties : The compound exhibits the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

Synthesis and Derivatives

The synthesis of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole typically involves multi-step reactions starting from readily available pyrrole derivatives. The synthetic route often includes:

  • Formation of Pyrrole Rings : Utilizing precursors such as diethyl malonate and ammonia.
  • Linkage via Ethanediyl Bridge : Employing coupling reactions to connect the two pyrrole moieties.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrrole derivatives including 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)
1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole15
Control (Standard Antibiotic)20

Study 2: Antioxidant Activity

Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assay. The results showed a promising antioxidant activity comparable to standard antioxidants.

Concentration (µg/mL)% Scavenging Activity
1025
5050
10070

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole, and how do reaction conditions influence yield?

  • Methodological Answer : A prominent route involves the reaction of hydrazonoyl halides with precursors under reflux conditions in glacial acetic acid. For example, hydrazonoyl chlorides react with ethylenediamine-linked intermediates to form the bis-pyrrole core, achieving ~65% yield after recrystallization . Key variables include solvent polarity (acetic acid enhances cyclization), temperature (reflux minimizes side reactions), and stoichiometric ratios. Comparative studies suggest microwave-assisted synthesis may reduce reaction time but requires optimization to avoid decomposition.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies ethyl substituents (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and the ethanediyl bridge (δ ~3.5–4.0 ppm). Aromatic pyrrolic protons are typically deshielded (δ ~6.5–7.5 ppm) .
  • FT-IR : Confirms C-N stretching (~1250 cm⁻¹) and pyrrole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula and substituent arrangement .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Sequential recrystallization (ethanol/water mixtures) effectively removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers or regioisomers. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during functionalization of the pyrrole rings?

  • Methodological Answer : Steric hindrance from the 2,5-diethyl groups directs electrophilic substitution to the 3- and 4-positions. Computational modeling (DFT) predicts electron density distribution, guiding experimental design. For example, nitration with HNO₃/AcOH favors the 3-position, while bromine in DMF targets the 4-position . Protecting groups (e.g., Boc) can temporarily block reactive sites for sequential functionalization.

Q. How do electronic properties of the bis-pyrrole core influence its applicability in conductive materials?

  • Methodological Answer : The ethanediyl bridge enhances π-conjugation, reducing the HOMO-LUMO gap (calculated via DFT). Cyclic voltammetry reveals reversible redox behavior (~0.5–1.2 V vs. Ag/AgCl), suggesting utility in organic semiconductors. Comparative studies with thiophene-analogues show higher charge mobility due to reduced steric distortion .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial assays often arise from solvent choice (DMSO vs. aqueous buffers) or bacterial strain variability. Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) improve reproducibility. Synergy studies with commercial antibiotics (e.g., ampicillin) can clarify mechanistic roles .

Q. How can computational tools predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to transition metals (e.g., Pd or Cu). DFT simulations (Gaussian 09) model coordination geometries and charge transfer. Experimental validation via X-ray crystallography of metal complexes confirms computational predictions .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Matrix interference (e.g., serum proteins) necessitates solid-phase extraction (C18 cartridges) before LC-MS/MS analysis. Deuterated internal standards correct for ionization efficiency variations. Limit of detection (LOD) is typically ~0.1 ng/mL using MRM transitions .

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